molecular formula C8H13N5O5 B129034 6-Amino-5-azacytidine CAS No. 105331-00-8

6-Amino-5-azacytidine

Cat. No. B129034
M. Wt: 259.22 g/mol
InChI Key: HHBIDXKTBPRKSK-TXICZTDVSA-N
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Description

6-Amino-5-azacytidine is a compound that has been studied for its potential biological activities, including its ability to inhibit the growth of bacteria such as E. coli and its effects on various cell lines. It is related to 5-azacytidine, a compound used in the clinical treatment of acute leukemia, and 2'-deoxy-5-azacytidine, which has shown effectiveness as an antileukemic agent in children .

Synthesis Analysis

The synthesis of 6-Amino-5-azacytidine involves the reaction of N-ethoxycarbonylguanidine with 2,3,5-tri-O-benzoyl-β-D-ribosyl isocyanate, followed by cyclization and subsequent ammono- or methanolysis to yield the desired product. This synthesis pathway demonstrates the compound's potential for modification and derivation, which could be useful for developing new therapeutic agents . Another method for synthesizing 6-azacytidine derivatives, including 6-Amino-5-azacytidine, involves the condensation of mercury salt of 5-methylthio-1,2,4-triazin-3(2H)-one with 1-chloro-2,3,5-tri-O-benzoyl-D-ribose, followed by ammonolysis .

Molecular Structure Analysis

The molecular conformation of 6-Amino-5-azacytidine has been studied using 1H NMR spectroscopy. The data indicate a marked preference for the g+ rotamer around the C(5')-C(4') bond, a predominance of S conformation of the ribose ring, and a preference for anti conformation around the C-N glycosyl bond. These findings suggest a conformational resemblance of 6-Amino-5-azacytidine to purine nucleosides, which may be relevant to its biological activity .

Chemical Reactions Analysis

6-Amino-5-azacytidine has been shown to inhibit the growth of E. coli, indicating its potential as an antibacterial agent. However, its derivatives, such as the 6-methoxy and 6-oxo variants, do not exhibit the same bacteriostatic activity. This suggests that the amino group at the 6-position plays a critical role in the compound's biological activity . Additionally, the compound's interaction with DNA and its potential to adjust the stability of DNA duplexes with parallel strand orientation have been explored, which could have implications for its use in genetic research and therapy .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 6-Amino-5-azacytidine are not detailed in the provided papers, the synthesis and molecular structure analyses suggest that the compound is amenable to various chemical reactions and modifications. Its stability under acidic conditions and resistance to exonuclease degradation are notable properties that could influence its pharmacokinetic profile and therapeutic potential .

Scientific Research Applications

DNA Methylation and Gene Activation

6-Amino-5-azacytidine, a derivative of 5-azacytidine, plays a significant role in DNA methylation and gene activation. 5-Azacytidine, incorporated into DNA, inhibits DNA methylation, leading to the activation of associated genes. This property has sparked interest in using Decitabine, a related compound, for treating cancers where epigenetic silencing of critical genes occurs (Christman, 2002).

Cellular Differentiation

Studies on mouse embryo cells revealed that nucleoside analogs like 5-azacytidine induce significant changes in differentiation, demonstrating a role for DNA modification in this process. However, 6-azacytidine did not exhibit similar effects, highlighting the specificity of these compounds in affecting cellular phenotypes (Jones & Taylor, 1980).

Inhibitory Mechanisms and Biological Effects

6-Amino-5-azacytidine interferes with purine metabolism, unlike 5-azacytidine, which affects both pyrimidine synthesis and DNA methylation. The distinct inhibitory mechanisms of 6-amino-5-azacytidine contribute to its unique biological effects, different from those of 5-azacytidine and related compounds (Čihák, Veselý, & Skoda, 1985).

Transgene Silencing by DNA Methylation

Research on Chinese hamster cells showed that 5-azacytidine could induce transgene-specific DNA methylation and chromatin condensation, contributing to transgene silencing. This mechanism could be explored further to understand the control of foreign DNA silencing in cells (Broday, Lee, & Costa, 1999).

Chemotherapeutic Applications

6-Amino-5-azacytidine's precursor, 5-azacytidine, has shown effectiveness in leukemia therapy and is being explored for other chemotherapeutic applications. Its ability to affect gene expression through DNA methylation inhibition makes it a potential candidate for treating various cancers (Von Hoff, Slavik, & Muggia, 1976).

Safety And Hazards

The safety data sheet for 6-Amino-5-azacytidine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBIDXKTBPRKSK-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC(=NC2=O)N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-azacytidine

CAS RN

105331-00-8
Record name 6-Amino-5-azacytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105331008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-AMINO-5-AZACYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4CCV9ZS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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